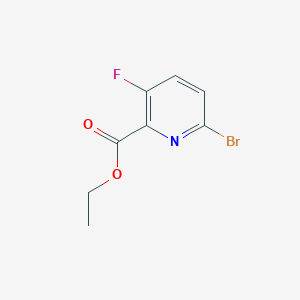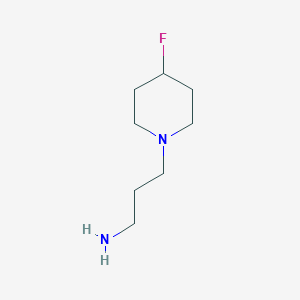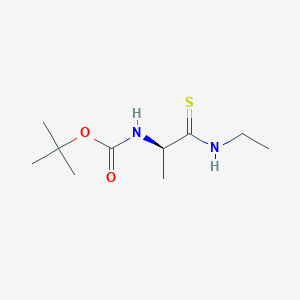
Ethyl 6-bromo-3-fluoropicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-3-fluoropicolinate is a chemical compound with the molecular formula C8H7BrFNO2 It is a derivative of picolinic acid, where the hydrogen atoms at positions 6 and 3 of the pyridine ring are substituted with bromine and fluorine atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-3-fluoropicolinate typically involves the bromination and fluorination of picolinic acid derivatives. One common method includes the following steps:
Bromination: Picolinic acid is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Fluorination: The brominated intermediate is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The final step involves esterification of the fluorinated intermediate with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-bromo-3-fluoropicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation: Oxidative reactions can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted picolinates.
Reduction: Formation of ethyl 6-amino-3-fluoropicolinate or ethyl 6-hydroxy-3-fluoropicolinate.
Oxidation: Formation of 6-bromo-3-fluoropicolinic acid.
Applications De Recherche Scientifique
Ethyl 6-bromo-3-fluoropicolinate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 6-bromo-3-fluoropicolinate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluorine substituents can enhance binding affinity and selectivity towards these targets, influencing biological pathways and therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Ethyl 6-bromo-3-fluoropicolinate can be compared with other halogenated picolinates:
Ethyl 6-chloro-3-fluoropicolinate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 6-bromo-3-chloropicolinate:
Ethyl 6-iodo-3-fluoropicolinate: The presence of iodine can lead to different reactivity patterns and biological effects.
Propriétés
Formule moléculaire |
C8H7BrFNO2 |
|---|---|
Poids moléculaire |
248.05 g/mol |
Nom IUPAC |
ethyl 6-bromo-3-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-13-8(12)7-5(10)3-4-6(9)11-7/h3-4H,2H2,1H3 |
Clé InChI |
YYRZALIGTGPLIR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=N1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine](/img/structure/B12081058.png)
![3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B12081061.png)






![7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12081096.png)


